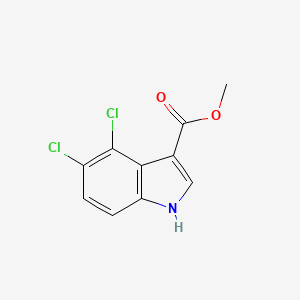
Methyl 4,5-Dichloroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-Dichloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-Dichloroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-Dichloroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4,5-Dichloroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4,5-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4,5-Dichloroindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
Biological Activity
Methyl 4,5-Dichloroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the indole family of compounds, characterized by the presence of chlorine substituents at the 4 and 5 positions and a carboxylate group at the 3 position. Its chemical structure can be represented as follows:
This compound exhibits lipophilic properties, which may enhance its bioavailability and interaction with biological membranes.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential neuroprotective effects. Research indicates that it may act as an antagonist at glycine binding sites associated with NMDA receptors, which are crucial in excitatory neurotransmission and synaptic plasticity.
Key Mechanisms:
- NMDA Receptor Modulation: The compound has shown potential in inhibiting glycine binding to NMDA receptors, which is significant for conditions such as epilepsy and neurodegenerative diseases .
- Neuroprotective Effects: Studies suggest that derivatives of indole compounds can exert protective effects against oxidative stress in neuronal cells, offering a possible therapeutic avenue for neurodegenerative disorders .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Anticonvulsant Activity: this compound has demonstrated anticonvulsant properties in animal models, indicating its potential use in treating seizure disorders .
- Antitubercular Activity: Research has highlighted its effectiveness against Mycobacterium tuberculosis, suggesting a role in developing new antitubercular therapies .
- Anti-inflammatory Properties: Some studies indicate that indole derivatives can modulate inflammatory responses, providing insights into their use in inflammatory diseases .
Case Study 1: Anticonvulsant Efficacy
A study involving the administration of this compound to mice showed a significant increase in seizure thresholds compared to controls. The results indicated that the compound effectively reduced the incidence of seizures induced by NMDA administration .
Case Study 2: Antitubercular Activity
In vitro studies demonstrated that this compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The mechanism was linked to inhibition of specific metabolic pathways essential for bacterial survival .
Comparative Biological Activity Table
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,5-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3 |
InChI Key |
NCADUUWKKRJHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















